Thesit®

Übersicht

Beschreibung

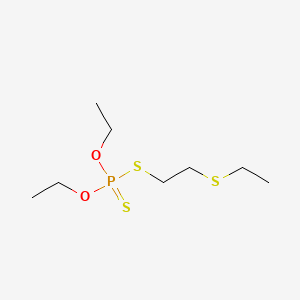

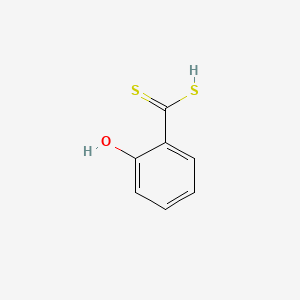

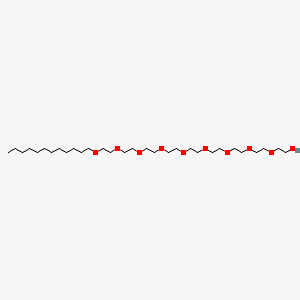

Thesit® is also known as Polyethylene glycol dodecyl ether, Hydroxypolyethoxydodecane, Lauromacrogol, Macrogol lauryl ether, or Polidocanol . Its linear formula is HO (CH2CH2O)n(CH2)11CH3 . It is commonly used for membrane research .

Molecular Structure Analysis

The molecular structure of Thesit® is represented by the linear formula HO (CH2CH2O)n(CH2)11CH3 . For a detailed molecular structure analysis, techniques such as X-ray crystallography or NMR spectroscopy are typically used. These techniques provide detailed information about the arrangement of atoms within the molecule.Wissenschaftliche Forschungsanwendungen

Treatment of Varicose Veins

Polidocanol is widely used in the treatment of varicose veins . It’s used in a procedure called sclerotherapy, where the drug is injected into the veins causing them to shrink. The treatment has been found to be effective and safe, with a high total effective rate and a low incidence of complications and recurrence .

Treatment of Lower Extremities Varicose Veins

Specifically, Polidocanol has been used in the treatment of varicose veins of the lower extremities . The veins in the lower extremities often show earthworm-like dilatation and venous protrusion, and Polidocanol has been found to be effective in treating these conditions .

Assisted by Nd:YAG Laser Radiation

Polidocanol has been used in conjunction with Nd:YAG Laser Radiation for the treatment of varicose veins . This combination has been found to enhance the effectiveness of the treatment .

Treatment of Esophageal Varices

Polidocanol is also used in the treatment of esophageal varices . These are enlarged veins in the esophagus that can potentially rupture and bleed. Polidocanol helps in shrinking these veins and preventing complications .

Treatment of Vascular Malformations

Vascular malformations, such as hemangiomas, can also be treated with Polidocanol . Hemangiomas are benign tumors made up of blood vessels. Polidocanol helps in shrinking these tumors .

Treatment of Internal Hemorrhoids

Polidocanol is used in the treatment of internal hemorrhoids . Hemorrhoids are swollen veins in the lower part of the rectum and anus, and Polidocanol helps in reducing the swelling .

Treatment of Cystic Diseases

Polidocanol has been found to be effective in the treatment of cystic diseases . It helps in shrinking the cysts and preventing complications .

Sclerotherapy

Polidocanol is the most widely used sclerosant in sclerotherapy in western countries . Sclerotherapy is a procedure used to treat blood vessels or blood vessel malformations. Polidocanol is injected into the vessels, which makes them shrink .

Wirkmechanismus

Target of Action

Polidocanol, also known as Thesit<SUP>®</SUP>, primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis .

Mode of Action

Polidocanol acts by irritating the vein intimal endothelium , leading to thrombosis formation . When administered, it locally damages the blood vessel endothelium . Following this endothelial damage, platelets aggregate at the site and attach to the venous wall, eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .

Biochemical Pathways

The occlusion of the blood vessels leads to their eventual replacement by other types of tissue .

Pharmacokinetics

The pharmacokinetics of Polidocanol involve its distribution and elimination. The volume of distribution for Varithena, a brand name for Polidocanol, is reported to be between 35 to 82 L . The half-life of elimination for Asclera and Varithena, two forms of Polidocanol, are 90 minutes and 102 to 153 minutes respectively .

Result of Action

The result of Polidocanol’s action is the occlusion of the injected vein . This leads to the reduction in the appearance of varicosities, such as spider veins and reticular veins . It also causes fibrosis inside varicose veins, reducing their appearance .

Action Environment

The action of Polidocanol can be influenced by various environmental factors. For instance, the procedure should be done with caution as it can cause the eruption of varicose and spider veins throughout the lower leg . The appearance of the leg may be forever compromised . Therefore, the environment in which Polidocanol is administered can significantly influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJQDTZCDSESIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5039721 | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

miscible | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Polidocanol | |

CAS RN |

3055-99-0, 9002-92-0 | |

| Record name | Nonaethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polidocanol [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

33-36 °C | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thesit, due to its amphiphilic nature, can integrate into lipid bilayers and extract membrane proteins while maintaining their structural integrity and functionality. [] This solubilization is influenced by Thesit concentration and its interaction with specific lipid species. For instance, Thesit preferentially solubilizes phospholipids enriched in saturated fatty acids, which form tightly packed vesicles that stabilize membrane proteins like the sheep brain serotonin 5-HT1A receptor. []

A: Thesit's impact on enzyme activity is concentration-dependent and varies between enzymes. Studies on cholesterol oxidases from Streptomyces hygroscopicus (SCO) and Brevibacterium sterolicum (BCO) show that low Thesit concentrations enhance activity, while higher concentrations have an inhibitory effect. [] This suggests direct interaction between Thesit and the enzymes, independent of micellar phenomena.

ANone: Thesit, chemically polyoxyethylene(9)dodecyl ether, does not have a single, defined molecular formula or weight as it is a mixture of oligomers with varying numbers of oxyethylene units.

ANone: While the provided literature doesn't offer specific spectroscopic data for Thesit, its structural features suggest characterization possibilities using techniques like NMR and mass spectrometry.

A: Thesit primarily acts as a solubilizing agent and does not exhibit intrinsic catalytic properties. Its role lies in facilitating enzymatic reactions by solubilizing substrates or enzymes, as seen in lipase activity assays using triolein. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.